

# Z-VAD-FMK: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: FMK 9a

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This in-depth technical guide provides a thorough overview of Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), a cornerstone tool in apoptosis research. This document details its synonyms and alternative names, quantitative biochemical data, detailed experimental protocols, and the signaling pathways it modulates.

## Z-VAD-FMK: Synonyms and Alternative Names

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor widely used to study caspase-dependent apoptosis.<sup>[1][2]</sup> Its peptide sequence (Val-Ala-Asp) is recognized by the catalytic site of caspases, and the fluoromethylketone (FMK) group forms a covalent bond with the active site cysteine, leading to irreversible inhibition.<sup>[3]</sup> The N-terminus is protected by a benzyloxycarbonyl (Z) group, enhancing its stability and cell permeability.<sup>[4][5]</sup>

It is known by a variety of names in literature and commercial products:

- Full Chemical Name: Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone<sup>[1][6]</sup>
- IUPAC Name: methyl (3S)-5-fluoro-3-[[[(2S)-2-[[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate]<sup>[7]</sup>
- Common Synonyms and Catalog Names:
  - Z-VAD(OMe)-FMK<sup>[3][8]</sup>

- Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone[4][9]
- Caspase Inhibitor I[7]
- Pan-Caspase Inhibitor[8][10]
- Z-Val-Ala-Asp(OMe)-fluoromethylketone[8]
- Z-Val-Ala-Asp fluoromethyl ketone[8]
- ZVAD-FMK[7]
- Ac-ZVAD-FMK[7]
- Caspase Inhibitor VI[11][12]

## Quantitative Data

The efficacy and stability of Z-VAD-FMK are critical for experimental design. The following tables summarize key quantitative data.

### Table 1: Inhibitory Potency (IC<sub>50</sub>) of Z-VAD-FMK Against Various Proteases

Protease Target	Protease Class	IC50 (nM)	Notes
Caspase-1	Cysteine Protease	0.5 - 20	Potent inhibitor of inflammatory and apoptotic caspases.[9]
Caspase-3	Cysteine Protease	0.2 - 10	IC50 values can vary based on assay conditions.[9]
Caspase-7	Cysteine Protease	0.8 - 15	Broad-spectrum activity against executioner caspases. [9]
Caspase-8	Cysteine Protease	0.4 - 12	Effective inhibitor of initiator caspases.[9]
Caspase-9	Cysteine Protease	0.3 - 18	Inhibits the intrinsic apoptosis pathway.[9]
Cathepsin B	Cysteine Protease	~1,500	Off-target inhibition at higher concentrations. [9]
Calpain	Cysteine Protease	>10,000	Weak inhibitor of calpains.[9]
NGLY1 Amidohydrolase	Amidohydrolase	~4,400 - 5,500	Can induce autophagy through off-target effects.[9]

**Table 2: Recommended Working Concentrations for Apoptosis Inhibition in Cell Culture**

Cell Line	Assay Type	Concentration (μM)	Incubation Time	Reference
Jurkat	Apoptosis Assay	20	Concurrent with stimulus	[2][7]
Jurkat	Cell Viability Assay	100-200	24h	[7]
THP.1	Apoptosis Assay	10	-	[7][11]
Molt-3	Apoptosis Assay	50	2h	[7]
HL60	Apoptosis Assay	50	-	[7][11]
Human Granulosa Cells	Etoposide-induced apoptosis	50	48h	[13]
Human Neutrophils	TNFα-induced apoptosis	1-30	-	[11]

**Table 3: Physicochemical and Storage Properties**

Property	Value
Molecular Formula	C <sub>22</sub> H <sub>30</sub> FN <sub>3</sub> O <sub>7</sub>
Molecular Weight	467.5 g/mol
Appearance	Lyophilized powder or translucent film
Solubility	Soluble in DMSO (e.g., 10 mg/mL or 20 mM)[5]
Storage (Lyophilized)	-20°C for up to 3 years, under desiccating conditions[4]
Storage (in DMSO)	-20°C for up to 6 months; aliquot to avoid freeze-thaw cycles[4][14]
Stability in Culture	Short half-life (approx. 4 hours reported in one model); replenish for long-term experiments[4][15]

## Experimental Protocols

### Western Blot Analysis of Cleaved Caspase-3 and PARP

This protocol details the detection of apoptosis markers after Z-VAD-FMK treatment.

#### Methodology:

- Cell Treatment:
  - Seed cells and allow them to adhere overnight.
  - Pre-treat cells with the desired concentration of Z-VAD-FMK (typically 20-100  $\mu$ M) for 1-2 hours.[\[3\]](#)[\[6\]](#) Include a vehicle control (DMSO).
  - Induce apoptosis with a chosen stimulus (e.g., staurosporine, etoposide, TNF- $\alpha$ ) and incubate for the desired period (e.g., 4-24 hours).[\[3\]](#)
- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[\[3\]](#)[\[6\]](#)
  - Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[\[3\]](#)[\[6\]](#)
  - Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
  - Denature 20-50  $\mu$ g of protein per sample by boiling in Laemmli sample buffer.
  - Separate proteins on a 12-15% SDS-polyacrylamide gel.
  - Transfer proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[\[3\]](#)

- Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3 and/or cleaved PARP.[3][8]
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
- Wash the membrane three times with TBST.
- Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][8]

## Fluorometric Caspase-3/7 Activity Assay

This protocol measures caspase activity in cell lysates.

Methodology:

- Prepare Cell Lysates:
  - Prepare cell lysates from treated and untreated cells as described in the Western Blot protocol (Section 3.1, step 2).
- Caspase Activity Measurement:
  - In a 96-well black microplate, add 20-50 µg of protein from each lysate per well.
  - Adjust the volume with a protease assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).[8]
  - For inhibitor control wells, add Z-VAD-FMK to a final concentration of 20 µM and incubate for 10 minutes at 37°C.[8]
  - Initiate the reaction by adding a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to a final concentration of 20 µM.[8]
  - Incubate the plate at 37°C, protected from light.

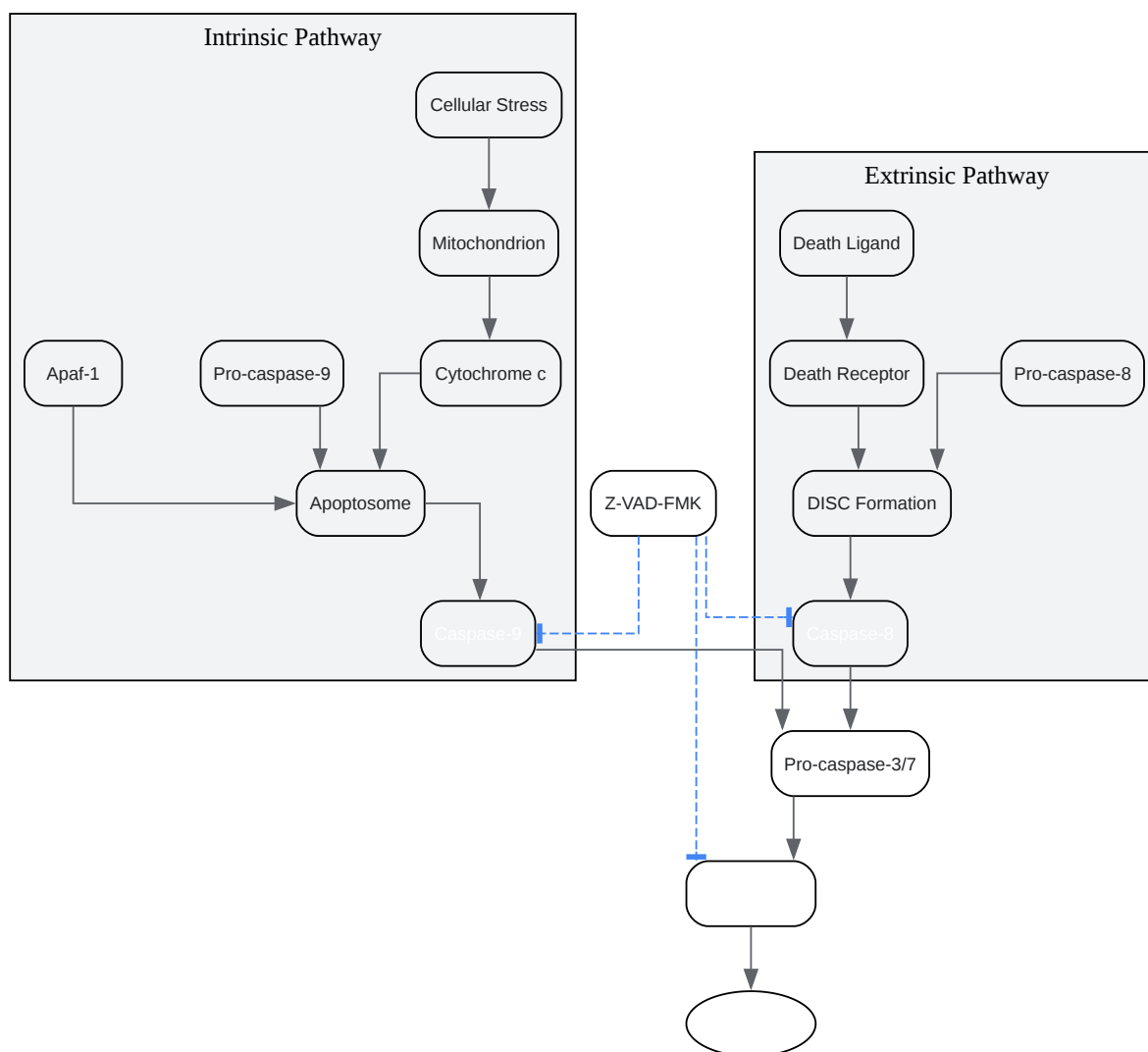
- Measure fluorescence kinetically (e.g., every 15 minutes for 1-2 hours) using a fluorometer with excitation at ~380 nm and emission at ~460 nm.[\[8\]](#)
- Calculate the rate of caspase activity from the linear portion of the fluorescence curve.

## Signaling Pathways and Experimental Workflows

Z-VAD-FMK is a valuable tool for dissecting caspase-dependent signaling pathways.

### Inhibition of Apoptotic Pathways

Z-VAD-FMK blocks both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways by inhibiting initiator caspases (caspase-8, -9) and executioner caspases (caspase-3, -7).



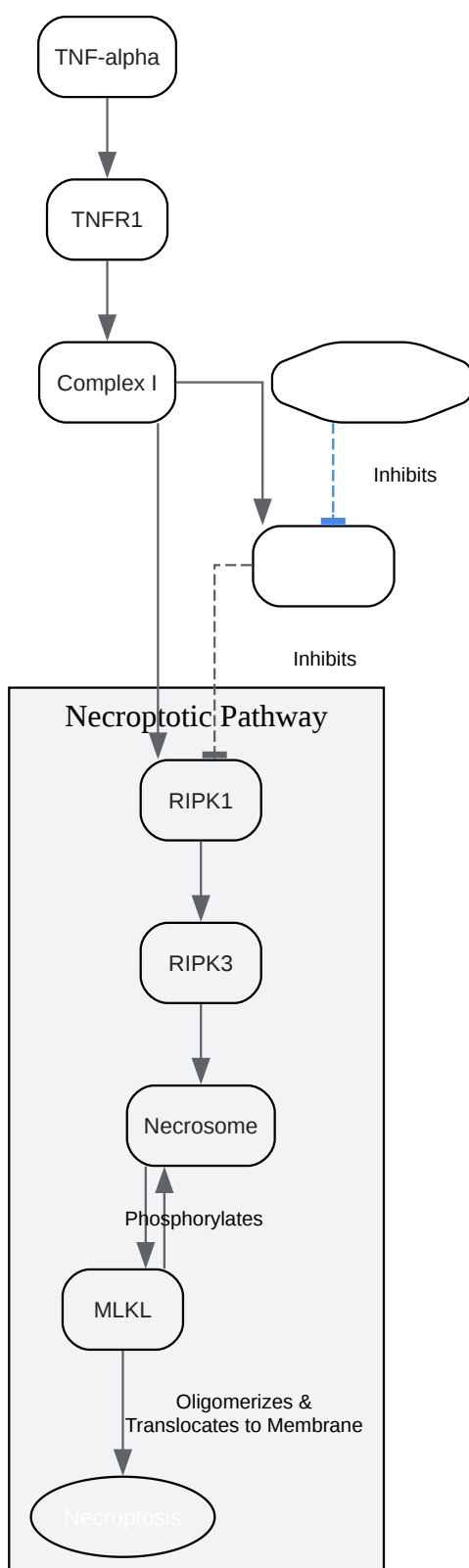
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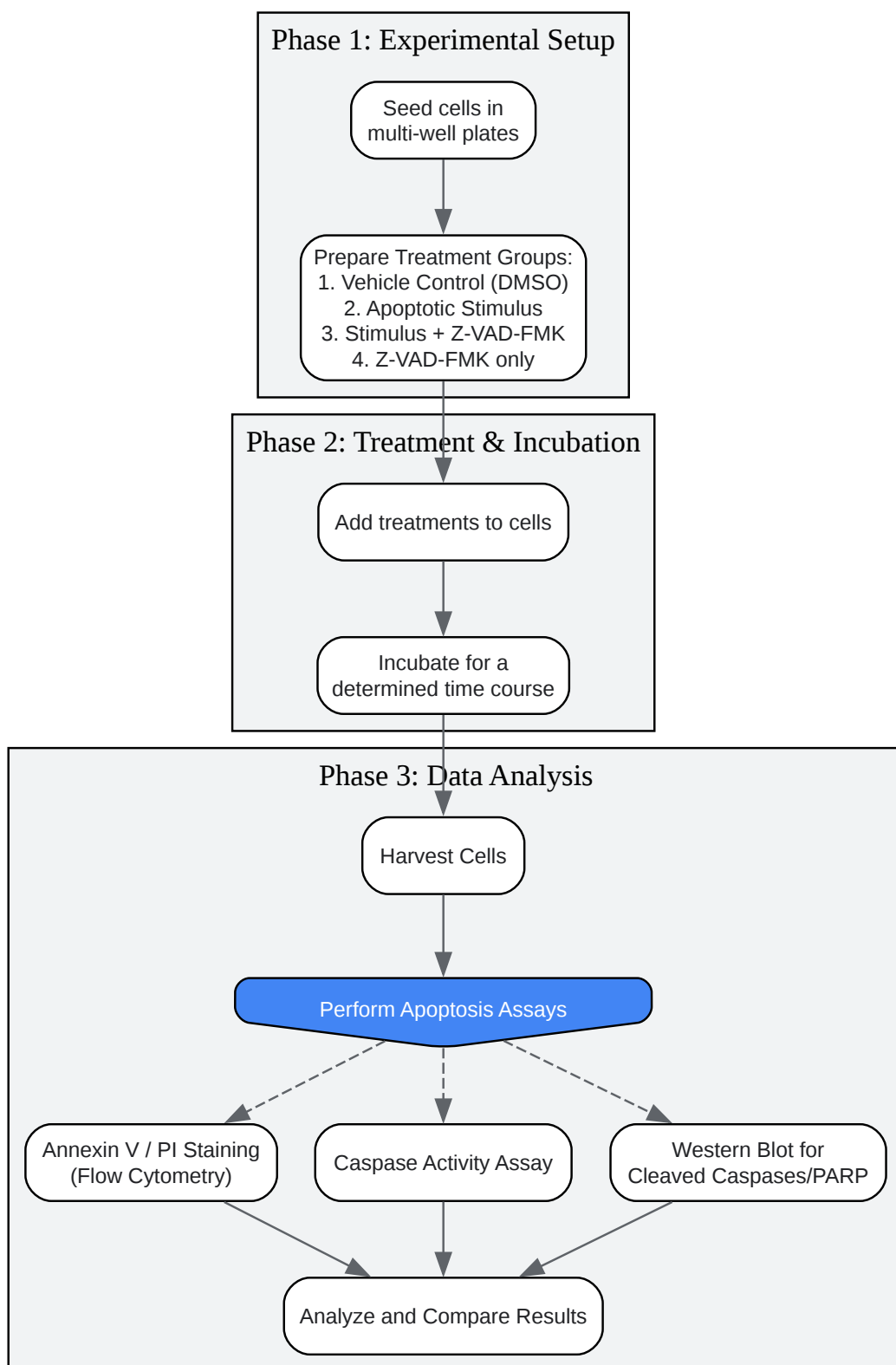
Z-VAD-FMK inhibits initiator and executioner caspases.



## Off-Target Effect: Induction of Necroptosis

In some cell types, inhibiting caspase-8 with Z-VAD-FMK can trigger an alternative programmed cell death pathway called necroptosis, which is mediated by RIPK1, RIPK3, and MLKL.[16]





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